molecular formula C10H7F2NO B1435681 4-(Difluoromethoxy)quinoline CAS No. 1261458-57-4

4-(Difluoromethoxy)quinoline

Cat. No. B1435681
M. Wt: 195.16 g/mol
InChI Key: IUNSICXDOIDSDP-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H7F2NO. It has a molecular weight of 195.17 . It’s a compound that falls under the quinoline class .


Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)quinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H7F2NO/c11-10(12)14-9-5-6-13-8-4-2-1-3-7(8)9/h1-6,10H .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Difluoromethoxy)quinoline are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, they can participate in electrophilic and nucleophilic substitution processes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Quinoline Derivatives : The synthesis of disubstituted quinoline derivatives, including 4-(Difluoromethoxy)quinoline, can be achieved through A3-coupling, a method involving the coupling of an aldehyde, amine, and alkyne. This process has been evaluated for its ecological impact and efficiency (Naidoo & Jeena, 2017).
  • Photophysical Properties : Quinoline derivatives exhibit notable photophysical properties. These properties are leveraged in various applications such as sensing and photovoltaic devices (Pokladko et al., 2009).

Applications in Material Science

  • Polymer Film Monitoring : The derivatives of quinoline, including 4-(Difluoromethoxy)quinoline, have been utilized in studying the photophysical behavior in polymer films, such as poly(methyl methacrylate) (PMMA), to monitor free radical processes (Aspée et al., 2003).
  • Photovoltaic Applications : Quinoline derivatives show potential in the fabrication of organic–inorganic photodiode devices. Their photovoltaic properties, such as light absorption and electrical characteristics, have been explored for this purpose (Zeyada et al., 2016).

Biomedical Research

  • Cancer Drug Discovery : Quinoline compounds, including 4-(Difluoromethoxy)quinoline, are prominent in cancer drug discovery. Their versatility in synthesis allows for the creation of numerous derivatives with potential anticancer activity (Solomon & Lee, 2011).
  • Nonlinear Optical Research : Quinoline and its derivatives are studied for their nonlinear optical (NLO) properties. These properties are significant in technology applications and are assessed through computational and experimental methods (Khalid et al., 2019).

Safety And Hazards

While specific safety and hazard information for 4-(Difluoromethoxy)quinoline is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Quinoline derivatives, including 4-(Difluoromethoxy)quinoline, have potential applications in various fields. Recent research has focused on their potential as antitubercular and anticancer agents . Further investigation into the properties and potential applications of 4-(Difluoromethoxy)quinoline could yield promising results.

properties

IUPAC Name

4-(difluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-6-13-8-4-2-1-3-7(8)9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNSICXDOIDSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Landelle, E Schmitt, A Panossian, JP Vors… - Journal of Fluorine …, 2017 - Elsevier
The preparation of F 3 CO- and F 2 HCO-analogues of Imidacloprid and Thiacloprid and the evaluation of their biological activity have been performed. For this purpose, a first synthetic …
Number of citations: 14 www.sciencedirect.com

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